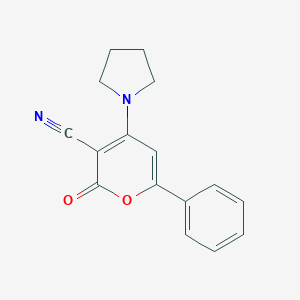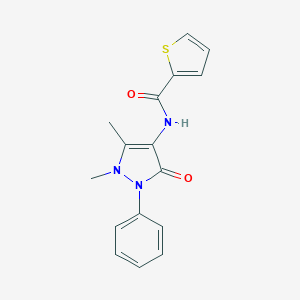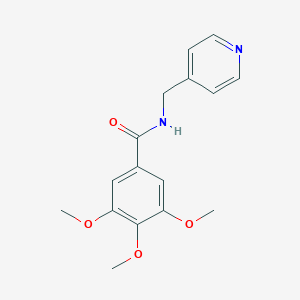
2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is a heterocyclic compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyran derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. The compound has also been reported to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- in lab experiments include its potential as a lead compound for the development of new drugs and its usefulness as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
For the research on 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- include the development of new synthetic methods for the compound, the investigation of its potential as a lead compound for the development of new drugs, and the exploration of its potential as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.
In conclusion, 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is a heterocyclic compound with potential applications in medicinal chemistry. It has been synthesized using various methods and has been reported to exhibit various biological activities. Further research is needed to fully understand the mechanism of action of the compound and its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the multi-component reaction. The one-pot three-component reaction involves the reaction of aldehydes, malononitrile, and pyrrolidine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of aldehydes with malononitrile in the presence of a base. The multi-component reaction involves the reaction of aldehydes, malononitrile, and ammonium acetate in the presence of a catalyst.
Applications De Recherche Scientifique
2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported to exhibit various biological activities, including anticancer, antifungal, and antimicrobial activities. It has been studied as a potential lead compound for the development of new drugs. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
454703-31-2 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-oxo-6-phenyl-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C16H14N2O2/c17-11-13-14(18-8-4-5-9-18)10-15(20-16(13)19)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
HOKXHJKMZVTIJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)C#N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)







![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
